molecular formula C11H10N2 B1298400 1,2-Dimethyl-1H-indole-3-carbonitrile CAS No. 51072-84-5

1,2-Dimethyl-1H-indole-3-carbonitrile

Cat. No. B1298400
CAS RN: 51072-84-5
M. Wt: 170.21 g/mol
InChI Key: QWHVKHABWPGMGT-UHFFFAOYSA-N
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Description

The compound 1,2-Dimethyl-1H-indole-3-carbonitrile is a derivative of indole, which is a structure of interest in the field of medicinal chemistry due to its presence in compounds with various biological activities. While the provided papers do not directly discuss 1,2-Dimethyl-1H-indole-3-carbonitrile, they do provide insights into the synthesis, molecular structure, and properties of closely related indole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives were synthesized using an AlCl3-mediated C-C bond-forming reaction without the need for N-protection of the indoles, yielding good results . Another approach involved a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from tetrahydro-4H-indol-4-one, which included cyanation and halogenation/dehydrohalogenation steps, achieving an 84% overall yield . These methods highlight the versatility and efficiency of synthesizing indole derivatives, which could be applicable to the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile compound was unambiguously established by single-crystal X-ray diffraction . Similarly, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile revealed that the substituents are nearly coplanar with the connected benzene ring, with significant dihedral angles between the rings . These structural analyses are crucial for understanding the three-dimensional conformation of such molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of indole derivatives can be influenced by their functional groups. The papers provided do not detail specific chemical reactions of 1,2-Dimethyl-1H-indole-3-carbonitrile, but they do mention the conversion of 4-hydroxy-1H-indole-2-carbonitrile into a positive inotrope, showcasing the potential for chemical transformations of indole derivatives . Additionally, the synthesis of indole derivatives often involves reactions such as cyanation, halogenation, and dehydrohalogenation , which could be relevant for the chemical reactions of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, in the crystal structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, the indole and pyrrole ring systems are inclined to one another, and the molecules are linked by hydrogen bonds and π-π interactions . These interactions can affect the solubility, melting point, and other physical properties of the compound. Supramolecular aggregation in indole derivatives can also be influenced by hydrogen bonding and π-π stacking interactions, as seen in various pyrazolopyridine-carbonitriles . These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Here are some general applications of indole derivatives:

  • Antiviral Activity

    • Application: Indole derivatives have been reported to possess antiviral properties .
    • Method: Specific indole derivatives were prepared and tested as antiviral agents .
    • Results: Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Application: Indole derivatives can exhibit anti-inflammatory effects .
  • Anticancer Activity

    • Application: Certain indole derivatives have shown anticancer properties .
    • Method: Specific indole derivatives were tested against cancer cell lines .
    • Results: Some compounds were found to be cytotoxic .
  • Anti-HIV Activity

    • Application: Some indole derivatives have been reported to have anti-HIV-1 properties .
  • Antioxidant Activity

    • Application: Indole derivatives can have antioxidant effects .
  • Antimicrobial Activity

    • Application: Indole derivatives can exhibit antimicrobial properties .

Future Directions

The future directions for research on 1,2-Dimethyl-1H-indole-3-carbonitrile and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields. The indole scaffold has been tested for maximum activity in pharmacological compounds . Further studies could also focus on the development of novel compounds with anti-tubercular activity .

properties

IUPAC Name

1,2-dimethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8-10(7-12)9-5-3-4-6-11(9)13(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHVKHABWPGMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350584
Record name 1,2-Dimethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2-Dimethyl-1H-indole-3-carbonitrile

CAS RN

51072-84-5
Record name 1,2-Dimethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Chu, M Guo, Y Yi, Y Wen, L Zhou… - Applied Organometallic …, 2017 - Wiley Online Library
An efficient trans‐PdCl 2 (NH 2 CH 2 COOH) 2 ‐catalyzed direct C3‐cyanation of indole C─H bonds is described. Notably, free (N─H)‐indoles reacted smoothly using the procedure, …
Number of citations: 1 onlinelibrary.wiley.com
X Wang, M Makha, SW Chen, H Zheng… - The Journal of Organic …, 2019 - ACS Publications
An efficient GaCl 3 -catalyzed direct cyanation of indoles and pyrroles using bench-stable electrophilic cyanating agent N-cyanosuccinimide was achieved and afforded 3-cyanoindoles …
Number of citations: 14 pubs.acs.org
A Khorshidi - Chinese Chemical Letters, 2012 - Elsevier
Selective 3-cyanation of indoles was achieved under heterogeneous catalysis of Ru(III)-exchanged NaY zeolite (RuY) as a recyclable catalyst, in combination with K 4 [Fe(CN) 6 ] as a …
Number of citations: 22 www.sciencedirect.com

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